(2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
Description
The compound (2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) and hybrid heterocyclic substituents. Its structure integrates a piperidine ring substituted with a 1-methylpyrazole moiety at the 3-position and a phenyl group at the terminal end of the enone system.
Synthesis of such compounds typically involves Claisen-Schmidt condensation between appropriate ketones and aldehydes, followed by characterization via NMR (1H, 13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity .
Properties
IUPAC Name |
(E)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-20-13-17(12-19-20)16-8-5-11-21(14-16)18(22)10-9-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,16H,5,8,11,14H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMCJMPZRHUWGF-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the piperidine ring: This can be synthesized via cyclization reactions involving appropriate amines and aldehydes or ketones.
Coupling of the pyrazole and piperidine rings: This step might involve nucleophilic substitution or other coupling reactions.
Formation of the phenylprop-2-en-1-one moiety: This can be synthesized through aldol condensation reactions involving benzaldehyde and acetone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylprop-2-en-1-one moiety.
Reduction: Reduction reactions could target the double bond in the phenylprop-2-en-1-one moiety.
Substitution: The pyrazole and piperidine rings may undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or halogenating agents like N-bromosuccinimide (NBS) can be used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a pyrazole ring and a piperidine moiety, contributing to its biological activity. The molecular formula is , and its structural characteristics suggest potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally similar to (2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one demonstrate efficacy against a range of bacterial strains and fungi. A notable study reported that certain pyrazole derivatives inhibited the growth of pathogenic fungi such as Candida albicans and bacteria like Staphylococcus aureus .
Antioxidant Properties
Antioxidant activity is another critical aspect of pyrazole derivatives. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. Various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), are utilized to evaluate this activity .
Anti-inflammatory Effects
Compounds within this class have also been studied for their anti-inflammatory properties. Some studies suggest that they can inhibit the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide, making them potential candidates for treating inflammatory diseases .
Case Study: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated promising antimicrobial activity against multiple strains of bacteria and fungi. The results indicated a correlation between structural modifications and enhanced biological activity, emphasizing the importance of further exploration in drug development .
Case Study: Antioxidant Potential
Another research effort focused on evaluating the antioxidant capabilities of pyrazole derivatives through various in vitro assays. The findings suggested that these compounds effectively reduced oxidative stress markers in cellular models, highlighting their potential therapeutic applications in oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of (2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Piperidine vs. Pyrazole/Quinoline/Indole Substituents: The target compound’s piperidine-pyrazole hybrid moiety may enhance solubility compared to purely aromatic systems (e.g., quinoline in or indole in ). Piperidine’s basic nitrogen could improve bioavailability through salt formation . In contrast, the 7-chloroquinoline derivative benefits from known antimalarial pharmacophores but may exhibit higher toxicity due to the quinoline scaffold.
The target compound lacks such groups, suggesting its activity (if any) relies on steric and hydrophobic interactions from the methylpyrazole and phenyl groups.
Biological Activity Trends: Chalcones with heteroaromatic substituents (e.g., pyrazole, indole) show broad-spectrum activity.
Pharmacokinetic and Toxicity Predictions
- Lipinski’s Rule : The target compound (MW 307.39, logP ~3.5 predicted) complies with Lipinski’s criteria, suggesting oral bioavailability. This contrasts with bulkier analogs like the dichlorophenyl derivative (MW 526.41), which may face absorption challenges .
- Metabolic Stability : The methyl group on the pyrazole in the target compound could reduce oxidative metabolism compared to unsubstituted pyrazoles .
Biological Activity
The compound (2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one, with the CAS number 2321334-31-8, is a synthetic derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 295.4 g/mol. The structure features a phenylpropene backbone substituted with a piperidine and a pyrazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O |
| Molecular Weight | 295.4 g/mol |
| CAS Number | 2321334-31-8 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of chalcone, which share a phenylpropene structure, have shown promising results against various cancer cell lines. A study demonstrated that certain chalcone derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting potential efficacy in cancer treatment .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Research has highlighted that pyrazole derivatives can inhibit bacterial growth effectively. For example, studies on similar compounds showed notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .
Anticonvulsant Effects
The anticonvulsant properties of structurally related compounds have been explored extensively. A review highlighted that certain thiazole-integrated analogues exhibited significant anticonvulsant activities, indicating that modifications in the piperidine or pyrazole rings could enhance such effects .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Interaction with Cellular Pathways : The presence of the pyrazole moiety suggests potential interactions with signaling pathways critical for cell survival and apoptosis.
- Molecular Docking Studies : Computational studies have indicated favorable binding affinities to target proteins involved in tumor growth and metastasis.
Case Studies
Several case studies have illustrated the compound's potential:
- Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, showing a dose-dependent response.
- Antimicrobial Testing : A series of tests conducted against common pathogens revealed that modifications to the pyrazole ring significantly enhanced antibacterial activity.
- Neuropharmacological Assessments : Preliminary evaluations in animal models suggested anticonvulsant effects comparable to established medications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
